molecular formula C22H29N3O2 B13204225 Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13204225
M. Wt: 367.5 g/mol
InChI Key: IXTSMUFGKJGOCQ-UHFFFAOYSA-N
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Description

Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[35]nonane-7-carboxylate is a complex organic compound with a molecular formula of C22H29N3O2 This compound is notable for its unique spirocyclic structure, which includes a pyrrole ring and a diazaspiro nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting with the preparation of the pyrrole ring and the diazaspiro nonane core. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Construction of the Diazaspiro Nonane Core: This involves the cyclization of appropriate precursors under specific conditions, often using catalysts to facilitate the reaction.

    Coupling of the Pyrrole Ring and Diazaspiro Nonane Core: This step typically involves the use of coupling reagents such as EDCI or DCC to form the desired spirocyclic structure.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It could be used in the production of specialty chemicals or as a precursor for materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 1-(1-methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
  • 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol

Uniqueness

Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[35]nonane-7-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Biological Activity

Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of diazaspiro compounds, characterized by a unique spirocyclic structure that contributes to its biological activity. The molecular formula is C18H29N3O2C_{18}H_{29}N_{3}O_{2} with a molecular weight of 319.44 g/mol. Its structural features include a pyrrole ring and a diazaspiro framework, which are known to influence its interaction with biological targets.

Inhibition of KRAS G12C Mutant Protein:
Recent studies have highlighted the compound's role as a potent inhibitor of the KRAS G12C mutant protein, which is implicated in various cancers. The compound binds covalently to the mutated cysteine residue within the KRAS protein, effectively blocking its activity. This mechanism was elucidated through X-ray crystallography, demonstrating how the compound occupies the switch-II pocket of KRAS G12C, thereby inhibiting its function in cellular proliferation and differentiation .

Biological Activity and Therapeutic Applications

Antitumor Activity:
The compound has shown promising antitumor effects in preclinical models. In particular, it exhibited dose-dependent antitumor activity in xenograft mouse models bearing NCI-H1373 tumors, indicating its potential for treating non-small cell lung cancer (NSCLC) .

Other Potential Activities:
The compound's structure suggests additional biological activities, including potential anti-inflammatory effects and modulation of chemokine receptors. Compounds with similar diazaspiro frameworks have been reported to influence immune responses and could be explored for their therapeutic roles in conditions like HIV/AIDS .

Table 1: Summary of Biological Activities

Activity Mechanism Model Reference
KRAS G12C InhibitionCovalent binding at switch-II pocketNCI-H1373 xenograft model
Antitumor EffectDose-dependent reduction of tumor growthXenograft mouse model
Chemokine Receptor ModulationPotential regulation of CCR3 and CCR5In vitro studies

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

benzyl 3-(1-propan-2-ylpyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C22H29N3O2/c1-17(2)25-11-8-19(14-25)20-22(16-23-20)9-12-24(13-10-22)21(26)27-15-18-6-4-3-5-7-18/h3-8,11,14,17,20,23H,9-10,12-13,15-16H2,1-2H3

InChI Key

IXTSMUFGKJGOCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=C1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2

Origin of Product

United States

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